Cas no 82508-34-7 (Methylpseudolarate B)
Methylpseudolarate B structure
Product Name:Methylpseudolarate B
Numero CAS:82508-34-7
MF:C24H30O8
MW:446.490208148956
CID:837368
PubChem ID:6475944
Update Time:2025-04-19
Methylpseudolarate B Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methylpseudolarate B
- Methyl (1R,7S,8S,9R)-7-acetoxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxo-1,3-pentadien-1-yl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.0<sup>1,7</sup>]tridec-3-ene-4-carboxylate
- [ "" ]
- Methyl pseudolarate B
- AKOS040762054
- CS-0023749
- DTXSID801314937
- methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate
- HY-N3267
- CHEMBL513582
- methyl acetoxy-[(1E,3E)-5-methoxy-4-methyl-5-oxo-penta-1,3-dienyl]-methyl-oxo-[?]carboxylate
- FS-9073
- Methyl (2E,4E)-5-[(7S,1R,8R)-7-acetyloxy-4-(methoxycarbonyl)-9-methyl-10-oxa-11-oxotricyclo[6.3.2.0<1,7>]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate
- 82508-34-7
- DA-65409
-
- Inchi: 1S/C24H30O8/c1-15(19(26)29-4)7-6-11-22(3)18-10-13-23(21(28)32-22)12-8-17(20(27)30-5)9-14-24(18,23)31-16(2)25/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,15-7+/t18-,22+,23+,24-/m0/s1
- Chiave InChI: DXNRJQIZAXOHQJ-KYNXZXPVSA-N
- Sorrisi: O1C([C@]23CC=C(C(=O)OC)CC[C@@]2([C@H]([C@]1(/C=C/C=C(/C(=O)OC)\C)C)CC3)OC(C)=O)=O
Proprietà calcolate
- Massa esatta: 446.19400
- Massa monoisotopica: 446.194
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 928
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 2
- Superficie polare topologica: 105A^2
- XLogP3: 2.7
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 571.0±50.0 °C at 760 mmHg
- Punto di infiammabilità: 244.9±30.2 °C
- PSA: 105.20000
- LogP: 2.95900
- Pressione di vapore: 0.0±1.6 mmHg at 25°C
Methylpseudolarate B Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Methylpseudolarate B Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77990-5mg |
Methyl (1R,7S,8S,9R)-7-acetoxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxo-1,3-pentadien-1-yl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate |
82508-34-7 | 5mg |
¥3200.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4554-1 mg |
Methyl pseudolarate B |
82508-34-7 | 1mg |
¥1635.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4554-5mg |
Methyl pseudolarate B |
82508-34-7 | 5mg |
¥ 1570 | 2024-07-19 | ||
| TargetMol Chemicals | TN4554-5 mg |
Methyl pseudolarate B |
82508-34-7 | 98% | 5mg |
¥ 1,570 | 2023-07-10 | |
| TargetMol Chemicals | TN4554-1 mL * 10 mM (in DMSO) |
Methyl pseudolarate B |
82508-34-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1670 | 2023-09-15 | |
| A2B Chem LLC | AH54366-20mg |
Methylpseudolarate B |
82508-34-7 | ≥98% | 20mg |
$677.00 | 2024-04-19 | |
| A2B Chem LLC | AH54366-50mg |
Methylpseudolarate B |
82508-34-7 | ≥98% | 50mg |
$1344.00 | 2024-04-19 | |
| A2B Chem LLC | AH54366-100mg |
Methylpseudolarate B |
82508-34-7 | ≥98% | 100mg |
$2210.00 | 2024-04-19 | |
| A2B Chem LLC | AH54366-200mg |
Methylpseudolarate B |
82508-34-7 | ≥98% | 200mg |
$3677.00 | 2024-04-19 | |
| A2B Chem LLC | AH54366-500mg |
Methylpseudolarate B |
82508-34-7 | ≥98% | 500mg |
$7344.00 | 2024-04-19 |
Methylpseudolarate B Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
82508-34-7 (Methylpseudolarate B) Prodotti correlati
- 82508-33-6(Methyl pseudolarate A)
- 500736-17-4(Demethoxydeacetoxypseudolaric acid B analog)
- 82601-41-0(Pseudolaric acid C)
- 82508-31-4(Pseudolaric Acid B)
- 82508-37-0(Deacetylpseudolaric-acid-A)
- 82508-32-5(Pseudolaric Acid A)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso